molecular formula C11H20N4O B15272241 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide

Cat. No.: B15272241
M. Wt: 224.30 g/mol
InChI Key: OUXJXKCOPDSPQN-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide is an organic compound that features a pyrazole ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 4-methylpentanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole-4-amine: A precursor in the synthesis of the compound.

    4-methylpentanoyl chloride: Another precursor used in the synthesis.

    N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different substituents on the pyrazole ring.

Uniqueness

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide

InChI

InChI=1S/C11H20N4O/c1-6(2)5-9(12)11(16)13-10-7(3)14-15-8(10)4/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

OUXJXKCOPDSPQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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